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Compound of Interest

5-Nitro-[1,1"-biphenyl]-3-carboxylic
Compound Name: d
aci

Cat. No.: B1613280

An In-Depth Technical Guide to 5-Nitro-[1,1'-biphenyl]-3-carboxylic Acid: Properties,
Synthesis, and Applications

Abstract

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 188355-96-6) is a substituted aromatic
carboxylic acid featuring a biphenyl core structure. This arrangement, combining a hydrophilic
carboxylic acid group with a lipophilic biphenyl scaffold and a strongly electron-withdrawing
nitro group, makes it a compound of significant interest in medicinal chemistry and materials
science. The biphenyl motif is recognized as a "privileged scaffold" due to its prevalence in a
wide range of biologically active molecules.[1] This guide provides a comprehensive technical
overview of the compound's physicochemical properties, details a robust synthetic
methodology via palladium-catalyzed cross-coupling, elucidates its spectroscopic signature,
and discusses its chemical reactivity and potential applications for researchers, scientists, and
drug development professionals.

Physicochemical and Structural Properties

5-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic compound built upon a
[1,1'-biphenyl] backbone. The key functional groups—a carboxylic acid at the 3-position and a
nitro group at the 5-position—dictate its chemical behavior, solubility, and electronic properties.
The nitro group acts as a potent electron-withdrawing group, increasing the acidity of the
carboxylic acid proton and influencing the reactivity of the aromatic system.
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Caption: Chemical Structure of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid.

Table 1. Core Physicochemical Data

Property Value Source(s)
CAS Number 188355-96-6 [2]
Molecular Formula C13HoNOa4 [2]
Molecular Weight 243.22 g/mol [2]
Physical Form Solid

| Storage | Sealed in dry, 2-8°C |[2] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond linking the two phenyl rings is most efficiently achieved
through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This Nobel
Prize-winning methodology is a cornerstone of modern organic synthesis due to its high
functional group tolerance, mild reaction conditions, and the commercial availability of its key
reagents.[3]

The strategic disconnection for synthesizing 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
involves coupling an aryl halide with an arylboronic acid. The most logical precursors are 3-
bromo-5-nitrobenzoic acid and phenylboronic acid.

Mechanistic Rationale

The choice of each component in the Suzuki coupling is critical for achieving high yields and
purity. The catalytic cycle, illustrated below, proceeds through three fundamental steps:

o Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of
3-bromo-5-nitrobenzoic acid. This is often the rate-determining step, forming a Pd(ll)
intermediate.[3]

o Transmetalation: The boronic acid is activated by a base (e.g., K2COs, Cs2COs3) to form a
more nucleophilic boronate species. This species then transfers its phenyl group to the Pd(ll)
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complex, displacing the halide. The base is crucial as it facilitates the formation of the
boronate and accelerates this step.[1][3][4]

» Reductive Elimination: The two organic groups on the palladium center (the nitrophenyl
carboxylate and the phenyl group) couple and are eliminated from the metal center, forming
the final biphenyl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

[3]

3-Bromo-5-nitrobenzoic Acid (Ar-X>

Oxidative Addition

Pd inserts into C-X bond

(Ar-Pd-X) + Base

(Pd(ll) Intermediate) Phenylboronic Acid (Ar'—B(OH)2>

Catalyst Regenerated

Transmetalation

Pd(ll) Diaryl Complex
(Ar-Pd-Ar")

C-C bond forms

Reductive Elimination

5-Nitro-[1,1'-biphenyl]-3-carboxylic aci>
(Ar-Ar"
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Laboratory-Scale Synthesis

This protocol is a representative method based on established Suzuki-Miyaura coupling
procedures.[4][5][6] It must be performed by trained professionals in a controlled laboratory
environment with appropriate safety precautions.

e Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and
reflux condenser, add 3-bromo-5-nitrobenzoic acid (1.0 eq), phenylboronic acid (1.1-1.2 eq),
and a base such as potassium carbonate (K2COs, 2.0-3.0 eq).

 Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15
minutes to remove oxygen, which can deactivate the palladium catalyst.

o Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-
dioxane and water (e.g., 4:1 v/v) or toluene/ethanol.[1][3] The solvent choice is critical for
dissolving both the organic and inorganic reagents.

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.01-0.05 eq).

o Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress
using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS). Reactions are often complete within 4-12 hours.[6]

o Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the
agueous phase with 1M HCI to protonate the carboxylic acid, causing it to precipitate.

 Purification: Collect the solid product by vacuum filtration. The crude product can be purified
by recrystallization from a suitable solvent (e.g., ethanol/water) or by column
chromatography to yield the pure 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid.

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the identity and purity of the synthesized

compound. The key functional groups provide distinct and easily identifiable signals in both IR

and NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is one of the most recognizable.[7][8] The spectrum for

this compound will be dominated by the following characteristic absorptions:

Table 2: Predicted IR Absorption Bands

Wavenumber . .
Vibration
(cm™)

O-H stretch

2500-3300 . .
(Carboxylic Acid)

Intensity / Shape

Very Broad

Rationale

Extensive
hydrogen bonding
between carboxylic
acid dimers
broadens this peak
significantly.[9][10]
[11]

C=0 stretch
(Carboxylic Acid)

1690-1725

Strong, Sharp

The carbonyl stretch
is very intense.
Conjugation with the
aromatic ring lowers
its frequency from a
typical ~1760 cm~1! to
this range.[9][11]

N-O asymmetric &
~1520 & ~1350 .
symmetric stretch

Strong, Sharp

These two distinct
peaks are
characteristic of the

aromatic nitro group.

| 1210-1320 | C-O stretch (Carboxylic Acid) | Medium-Strong | Corresponds to the stretching of
the carbon-oxygen single bond in the carboxyl group.[10] |
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e 1H NMR: The proton spectrum will show distinct regions. The most downfield signal will be
the acidic proton of the carboxylic acid, typically appearing as a broad singlet above 12 ppm.
[9][11] The protons on the aromatic rings will appear in the 7.5-9.0 ppm range. The protons
on the nitro-substituted ring will be further downfield due to the strong electron-withdrawing
effects of both the nitro and carboxyl groups.

e 13C NMR: The carboxyl carbon atom is highly deshielded and will absorb in the 165-170 ppm
range.[9] The aromatic carbons will appear between ~120-150 ppm. The carbon atom
directly attached to the nitro group will be significantly shifted downfield.

Chemical Reactivity and Applications in Drug
Discovery

The utility of 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid as a research chemical stems from the
distinct reactivity of its functional groups.

o Carboxylic Acid Moiety: This group is a versatile handle for chemical modification. It can be
readily converted into esters, amides, or acid chlorides, allowing for the construction of
chemical libraries for screening purposes. The carboxylic acid functional group is a key
component in a vast number of marketed drugs, often serving as a critical interaction point
with biological targets.[12]

» Nitro Group: The nitro group serves two primary roles. First, its strong electron-withdrawing
nature modulates the electronic properties of the molecule. Second, and more importantly
from a synthetic standpoint, it can be readily reduced to an amino group (-NHz) using
standard conditions (e.g., Hz, Pd/C; or SnClz2).[13] This resulting aniline derivative is a key
precursor for a wide array of subsequent reactions, including amide bond formation,
diazotization, and further cross-coupling.

o Applications as a Building Block: The true value of this compound lies in its role as an
intermediate. For instance, related structures like 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-
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carboxylic acid are known intermediates in the synthesis of Eltrombopag, a thrombopoietin
receptor agonist used to treat thrombocytopenia.[13][14] Furthermore, the broader class of
biphenyl carboxylic acids has been explored for various therapeutic applications, including
as URAT1 inhibitors for gout and as potential anticancer agents.[15][16] The nitro group is
also a feature in many biologically active compounds, including antibacterial and
antitubercular agents.[17]

Safety and Handling

As a laboratory chemical, 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid should be handled with
appropriate care, following standard safety protocols.

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles,
chemical-resistant gloves, and a lab coat.[18]

« Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[19] Avoid creating dust during transfer. Wash hands thoroughly after
handling.[18][20]

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
A storage temperature of 2-8°C is recommended by suppliers.[2]

o First Aid:

o

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.[18][20]

o

Skin Contact: Wash off immediately with soap and plenty of water.[18]

[¢]

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[19]

[e]

Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[19]

This information is a guideline and does not replace a formal Safety Data Sheet (SDS), which
should be consulted before use.

Conclusion
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5-Nitro-[1,1'-biphenyl]-3-carboxylic acid is a well-defined organic building block whose value
is derived from its strategic combination of functional groups. The biphenyl core provides a
rigid, lipophilic scaffold common in medicinal chemistry, while the carboxylic acid and nitro
groups offer orthogonal handles for synthetic diversification. Its synthesis is readily achievable
through robust and well-understood palladium-catalyzed cross-coupling reactions. For
researchers in drug discovery and materials science, this compound represents a versatile
platform for developing novel molecules with tailored biological or physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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